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Compound of Interest

Compound Name: 4-chloro-N-cyclopentylaniline

Cat. No.: B7808610

Get Quote

Executive Summary
4-Chloro-N-cyclopentylaniline (CAS 1019619-33-0) is a specialized secondary amine

intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and

agrochemicals.[1][2][3][4] Structurally, it combines a lipophilic cyclopentyl ring with a para-

chlorophenyl moiety. This specific architecture is highly valued in medicinal chemistry for its

ability to modulate logP (lipophilicity) and restrict conformational freedom compared to open-

chain alkyl analogs.

This guide provides a rigorous technical overview of the compound’s synthesis, purification,

and application, moving beyond basic catalog data to offer actionable, field-proven protocols for

researchers.

Chemical Identity & Physicochemical Profile[1][2][6]
[7][8][9][10]
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Property Specification

IUPAC Name N-Cyclopentyl-4-chloroaniline

CAS Number 1019619-33-0

Molecular Formula C₁₁H₁₄ClN

Molecular Weight 195.69 g/mol

Appearance Pale yellow to off-white oil or low-melting solid

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

water

pKa (Calculated)
~3.5 - 4.0 (Aniline nitrogen is weakly basic due

to electron-withdrawing Cl)

LogP (Predicted) ~3.8 (High lipophilicity)

Strategic Utility in Drug Design
In Structure-Activity Relationship (SAR) studies, the N-cyclopentyl-4-chlorophenyl motif serves

two critical functions:

Metabolic Stability: The cyclopentyl ring is generally more resistant to oxidative dealkylation

by Cytochrome P450 enzymes compared to linear N-butyl or N-pentyl chains.

Hydrophobic Filling: The 4-chloro substituent provides a halogen bond acceptor capability

and fills hydrophobic pockets in target proteins (e.g., Kinase ATP-binding sites or GPCR

allosteric sites).

Synthesis Protocol: Reductive Amination (Gold
Standard)
While nucleophilic substitution (SN2) using chlorocyclopentane is possible, it often leads to

over-alkylation (tertiary amine formation) and elimination side products. The Reductive

Amination pathway is the industry-preferred method due to its high selectivity for the secondary

amine.
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Mechanism of Action
The reaction proceeds via the formation of an unstable hemiaminal, which dehydrates to form

an imine (Schiff base). This imine is selectively reduced in situ by a mild hydride donor.

4-Chloroaniline
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Imine Intermediate
(Transient)

Acid Cat. (AcOH)
-H2O 4-Chloro-N-cyclopentylaniline

(CAS 1019619-33-0)

Reduction
NaBH(OAc)3

Click to download full resolution via product page

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) as the

selective reducing agent.

Experimental Procedure
Note: This protocol is scaled for 10 mmol but is linearly scalable.

Reagents:

4-Chloroaniline (1.0 eq, 1.27 g)

Cyclopentanone (1.2 eq, 1.06 mL)

Sodium Triacetoxyborohydride (STAB) (1.5 eq, 3.18 g)

Acetic Acid (AcOH) (1.0 eq, catalytic promoter)

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

Imine Formation: In a dry flask under N₂, dissolve 4-chloroaniline and cyclopentanone in

DCE (30 mL). Add AcOH (0.6 mL). Stir at Room Temperature (RT) for 30 minutes to promote

equilibrium imine formation.

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes (Exothermic).
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Expert Insight: Do not use NaBH₄; it is too strong and will reduce the ketone before it

reacts with the amine. STAB is selective for the imine.

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: 10%

EtOAc/Hexane). The starting aniline spot should disappear.

Quench: Quench carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution

ceases.

Purification & Validation Strategy (Self-Validating
System)
The crude reaction mixture will contain the product, unreacted ketone, and boron salts. An

Acid-Base Extraction acts as a chemical filter, ensuring high purity without immediate column

chromatography.
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Figure 2: Acid-Base purification logic. This workflow exploits the basicity of the secondary

amine to separate it from neutral organic impurities.

Analytical Verification
To confirm the identity of CAS 1019619-33-0, look for these diagnostic signals:

¹H NMR (400 MHz, CDCl₃):

δ 7.10 (d, 2H): Aromatic protons (ortho to Cl).
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δ 6.50 (d, 2H): Aromatic protons (ortho to N). Note: The upfield shift confirms the amine is

attached.

δ 3.75 (m, 1H): The methine proton (CH) of the cyclopentyl ring. This is the key diagnostic

peak for N-alkylation.

δ 3.60 (br s, 1H): The NH proton (exchangeable with D₂O).

δ 2.00 – 1.40 (m, 8H): Cyclopentyl methylene protons.

Safety & Handling
Hazard Class: Irritant / Harmful.

H302: Harmful if swallowed.

H315/H319: Causes skin and eye irritation.

H335: May cause respiratory irritation.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Secondary

amines can oxidize slowly to N-oxides or hydroxylamines upon prolonged exposure to air and

light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7808610?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

